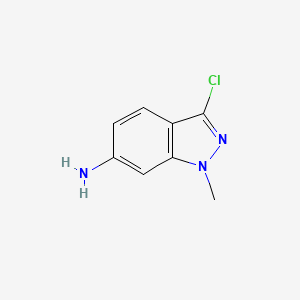

3-Chloro-1-methyl-1H-indazol-6-amine

Overview

Description

“3-Chloro-1-methyl-1H-indazol-6-amine”, also known as CMIA, is a commonly used intermediate in the production of pharmaceuticals and organic compounds. It’s a part of the indazole family, which are heterocyclic compounds that have a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of indazoles, including “3-Chloro-1-methyl-1H-indazol-6-amine”, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of “3-Chloro-1-methyl-1H-indazol-6-amine” is C8H8ClN3, and its molecular weight is 181.62 g/mol . The InChI code is 1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, including “3-Chloro-1-methyl-1H-indazol-6-amine”, can undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

“3-Chloro-1-methyl-1H-indazol-6-amine” is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications

Synthesis and Antitumor Activities

Research on derivatives of 3-Chloro-1-methyl-1H-indazol-6-amine, such as N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, has demonstrated their potential in antitumor activities. The synthesis of these derivatives involves a series of chemical reactions including N-methylation, catalytic reduction, nucleophilic substitution, and alkylation, leading to compounds with significant antitumor properties (Chu De-qing, 2011).

Combinatorial Chemistry for Heterocycles

Another application involves combinatorial synthesis methods to create fused tetracyclic heterocycles containing derivatives like 1H-indazol-5-amine and 1H-indazol-6-amine, among others. This approach yields compounds with potential pharmacological applications, highlighting the versatility of indazole derivatives in synthesizing complex heterocyclic structures (C. Li et al., 2013).

Metal-Free Synthesis Approaches

The preparation of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes showcases an environmentally friendly methodology to synthesize indazole derivatives, including 3-methyl-1H-indazole, demonstrating the adaptability and eco-friendly approaches in synthesizing these compounds (Carla M. Counceller et al., 2012).

Novel Derivatives and Their Antimicrobial Activities

Research on novel azetidine-2-one derivatives of 1H-benzimidazole, prepared via the formation of 1-methyl-1H-benzimidazol-2-amine (a process involving N-methylation), has shown that these compounds exhibit good antibacterial and cytotoxic properties. This suggests the utility of indazole and its derivatives in developing new antimicrobial agents (M. Noolvi et al., 2014).

Fluorescent Properties for Sensing Applications

The synthesis and study of new derivatives of 4-amino-7-nitrobenzofurazan with various primary amines, including those derived from indazole structures, offer insights into their physical, chemical, and especially fluorescent properties. Such properties are crucial for developing novel sensors and imaging agents, underscoring the importance of indazole derivatives in material science and bioimaging applications (M. Bem et al., 2007).

Safety And Hazards

The safety information for “3-Chloro-1-methyl-1H-indazol-6-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Indazole-containing heterocyclic compounds, including “3-Chloro-1-methyl-1H-indazol-6-amine”, have a wide variety of medicinal applications and are the focus of ongoing research . The development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name |

3-chloro-1-methylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXLRJUETYYCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-methyl-1H-indazol-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrobromide](/img/structure/B1432238.png)

![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)

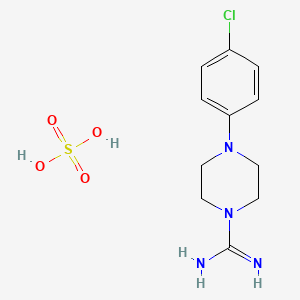

![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)

![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)

![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)